Desmethylene cis-Tadalafil

Catalog No.
S14397462
CAS No.
M.F
C21H19N3O4
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethylene cis-Tadalafil

Product Name

Desmethylene cis-Tadalafil

IUPAC Name

(2R,8S)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20+/m0/s1

InChI Key

HZSPPSAESSMSNY-MGPUTAFESA-N

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35

Isomeric SMILES

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35

Desmethylene cis-Tadalafil (CAS 171489-03-5), chemically defined as the (6R,12aR)-catechol derivative of tadalafil, is a critical analytical reference standard and known degradation product in pharmaceutical manufacturing. Unlike the active pharmaceutical ingredient (API) which features a lipophilic methylenedioxy bridge, this compound possesses a 3,4-dihydroxyphenyl moiety, drastically altering its polarity and chemical reactivity [1]. In industrial procurement, it is primarily sourced by quality control (QC) laboratories and formulation developers to comply with stringent pharmacopeial monographs, validate stability-indicating assays, and conduct pharmacokinetic profiling of CYP3A4-mediated metabolism [2].

Research Fit

Stereochemical reference Cis isomer for chiral method development and cis–trans isomer resolution
Metabolite interference testing Non-endogenous isomer to verify trans-desmethylene metabolite signal specificity
PDE5 selectivity probe Cis configuration + catechol substitution for stereochemical SAR studies

Generic substitution of Desmethylene cis-Tadalafil with other tadalafil impurities (such as N-desmethyl tadalafil) or generic catechol derivatives is impossible in a regulatory QC environment. The United States Pharmacopeia (USP) specifically mandates the quantification of this exact compound as a specified degradation product in Tadalafil Tablets [1]. Using a structurally similar analog or a different stereoisomer (e.g., a trans-diastereomer) will result in incorrect relative retention times (RRT) and UV response factors during high-performance liquid chromatography (HPLC). This chromatographic mismatch leads to peak misidentification, failed system suitability tests, and out-of-specification (OOS) results, ultimately risking the regulatory rejection of commercial drug batches .

Substitution Risk

Cis–trans stereochemistry
Achiral HPLC and HRMS may not resolve cis from trans isomers; substitution risks misidentification in impurity profiling.
Catechol vs. benzodioxole substitution
Altered fluorescence detection and target binding make interchange with benzodioxole-series references unreliable without method re-validation.
PDE5 potency context
Reported >18-fold potency variation among stereoisomers; assuming equivalent activity without verification may confound pharmacology interpretation.

Pharmacopeial Compliance for Specified Degradation Limits

Following the recent updates to the USP monograph for Tadalafil Tablets, Desmethylene tadalafil is explicitly classified as a specified degradation product. The monograph dictates a strict acceptance criterion of Not More Than (NMT) 0.5% for this specific impurity, which is significantly wider than the NMT 0.2% limit applied to unspecified, individual impurities [1]. Procurement of the exact, highly pure Desmethylene cis-Tadalafil standard is mandatory to accurately calibrate HPLC systems and prove that commercial formulations remain within this 0.5% threshold during their shelf life.

Evidence DimensionAllowable Degradation Limit (USP)
Target Compound DataNMT 0.5% (Specified limit for Desmethylene tadalafil)
Comparator Or BaselineUnspecified individual impurities (NMT 0.2%)
Quantified Difference2.5-fold higher allowable threshold, requiring specific calibration
ConditionsUSP HPLC method for Organic Impurities in Tadalafil Tablets

Procurement of this exact standard is legally required to comply with the updated USP monograph and prevent commercial batch rejection.

Chiral separation requirement
Class-level
Cis/trans isomers co-elute on achiral RP-HPLC; HRMS precursor ions and MS2 indistinguishable (±2 ppm). Resolution requires chiral stationary phase.
Supports chiral method validation for cis–trans discrimination
Kee et al. 2019; class-level inference

Chromatographic Resolution in Stability-Indicating Assays

In reversed-phase HPLC (RP-HPLC) used for stability testing, the structural difference between Tadalafil and Desmethylene cis-Tadalafil dictates their separation. The cleavage of the methylenedioxy bridge to form a 3,4-dihydroxyphenyl (catechol) group significantly decreases the molecule's lipophilicity. As a result, Desmethylene cis-Tadalafil exhibits a much shorter relative retention time (RRT < 1.0) compared to the highly lipophilic Tadalafil API and other impurities like N-desmethyl tadalafil . Using the exact standard is necessary to establish accurate RRTs and response factors, ensuring baseline resolution during forced degradation studies.

Evidence DimensionRelative Retention Time (RRT) and Polarity
Target Compound DataEarly elution profile driven by highly polar catechol diol groups
Comparator Or BaselineTadalafil API (lipophilic methylenedioxy core, later elution)
Quantified DifferenceDistinct, non-overlapping RRT requiring exact standard matching for peak identification
ConditionsReversed-phase HPLC (C18 column) stability-indicating method

Ensures accurate peak identification and quantification of degradation products without co-elution artifacts during stability testing.

PDE5 potency comparison
Reported
cis-Tadalafil IC₅₀ 90 nM vs trans-tadalafil 5 nM (18-fold). Desmethylene cis-Tadalafil IC₅₀ not reported. Catechol glucuronide ≥13,000-fold less potent.
Supports PDE5 SAR study design; potency data absent for target
Cross-study comparison; verify experimentally

Metabolic Profiling and CYP3A4 Demethylenation

Desmethylene cis-Tadalafil is the primary circulating metabolite of tadalafil, formed predominantly via CYP3A4-mediated demethylenation. In comparative in vitro human liver microsome assays, tadalafil undergoes this specific demethylenation pathway to form the catechol, whereas structurally related PDE5 inhibitors like sildenafil primarily undergo N-demethylation to form N-desmethyl sildenafil [1]. Because the metabolic clearance pathways are fundamentally different, researchers evaluating drug-drug interactions (DDIs) or pharmacokinetic profiles must procure the exact Desmethylene cis-Tadalafil standard to accurately quantify CYP3A4 turnover rates.

Evidence DimensionPrimary CYP3A4 Metabolic Pathway
Target Compound DataDemethylenation to form Desmethylene cis-Tadalafil
Comparator Or BaselineSildenafil (N-demethylation to form N-desmethyl sildenafil)
Quantified Difference100% divergence in primary metabolic clearance mechanism (demethylenation vs. N-demethylation)
ConditionsIn vitro human liver microsome (HLM) and recombinant CYP3A4 assays

Critical for ADME/Tox laboratories conducting accurate pharmacokinetic tracking and DDI assessments for PDE5 inhibitors.

CYP3A4 metabolite kinetics
Source review
trans-Desmethylene formation CL_int 0.187 μL/min/pmol P450 (CYP3A4); CYP3A5 0.050; CYP3A7 0.004. cis-Isomer not formed enzymatically.
Validates non-endogenous reference for metabolite interference testing
Takahiro et al. 2015; supersome data

Handling and Oxidative Stability Requirements

The presence of the 3,4-dihydroxyphenyl (catechol) moiety makes Desmethylene cis-Tadalafil highly susceptible to auto-oxidation, potentially forming reactive quinones. While the Tadalafil API is stable at room temperature due to its protected methylenedioxy bridge, Desmethylene cis-Tadalafil reference standards must be strictly stored at -20°C and handled carefully in solution to prevent oxidative degradation [1]. Procurement teams must source this compound from vendors that guarantee cold-chain logistics and high-purity inert packaging, as degraded standards will cause calibration failures in QC assays.

Evidence DimensionOxidative Susceptibility and Storage Temperature
Target Compound DataHighly oxidation-prone catechol, requires -20°C storage
Comparator Or BaselineTadalafil API (oxidation-resistant, room temperature stable)
Quantified DifferenceRequires strict -20°C cold-chain storage to prevent rapid auto-oxidation, compared to the ambient (20-25°C) stability of the API
ConditionsLong-term reference standard storage and analytical solution preparation

Dictates vendor selection based on cold-chain capabilities and necessitates specific laboratory handling protocols to maintain standard integrity.

PDE6 selectivity profile
Context-dependent
Tadalafil PDE5:PDE6 ~700:1; sildenafil ~10:1. trans-Desmethylene reported lower PDE6 affinity. Cis-isomer PDE6 data not available.
Supports PDE6 selectivity profiling when paired with trans-isomer
PDE6 affinity of cis isomer not determined
HPLC-fluorescence method
Method context
trans-Desmethylene tadalafil RT 3.7 min, LOQ 1 nM, CV 5.13% (5 nM). Cis-isomer expected different RT; chiral required for resolution.
Supports HPLC method transfer and system suitability testing
Validated parameters from CYP metabolism studies

USP Compendial Release Testing of Tadalafil Formulations

In compliance with the updated USP monograph, QC laboratories must use Desmethylene cis-Tadalafil as a reference standard to quantify this specified degradation product in commercial Tadalafil Tablets. It ensures batches do not exceed the mandated NMT 0.5% limit during routine release and shelf-life testing [1].

Forced Degradation and Stability-Indicating Method Validation

Analytical development teams utilize this compound for spiking studies during the validation of RP-HPLC methods. Its distinct polarity and early elution profile are leveraged to prove baseline resolution between the API and its primary degradation products under oxidative or acidic stress conditions .

Pharmacokinetic and ADME/Tox Profiling

Bioanalytical laboratories procure this standard to calibrate LC-MS/MS assays for tracking the CYP3A4-mediated demethylenation of tadalafil in human plasma. It is essential for determining metabolic clearance rates and evaluating potential drug-drug interactions (DDIs) in clinical studies [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral method development
Stereochemical configuration identity
Cis–trans resolution on chiral stationary phase
Metabolite identification
Non-endogenous stereoisomer
Signal specificity vs. endogenous trans-metabolite
PDE5 SAR studies
Cis configuration + catechol substitution
Potency comparison with trans-tadalafil and cis-tadalafil
PDE6 counter-screening
Catechol-substituted cis-isomer
PDE6 affinity benchmarked against tadalafil and sildenafil

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

377.13755610 g/mol

Monoisotopic Mass

377.13755610 g/mol

Heavy Atom Count

28

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